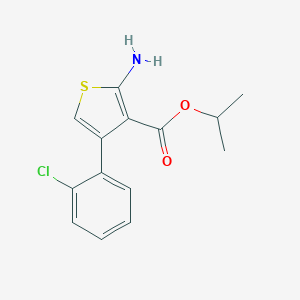

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVIELFIGZTWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358018 | |

| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6132-29-2 | |

| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Significance

Substituted 2-aminothiophenes are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules. Their structural motif is found in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The title compound, this compound, is a valuable building block in the synthesis of more complex molecular architectures for drug discovery programs. Its synthesis is most effectively achieved through the Gewald multicomponent reaction, a robust and versatile method for the formation of polysubstituted thiophenes.[1][2]

The Gewald Aminothiophene Synthesis: A Mechanistic Overview

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst to yield a 2-aminothiophene.[3] The reaction proceeds through a cascade of interconnected steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and culminating in a ring-closing cyclization and tautomerization.

The generally accepted mechanism for the Gewald reaction is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (2-chlorobenzaldehyde) and the active methylene compound (isopropyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[3][4]

-

Michael Addition of Sulfur: The elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack on the β-carbon of the unsaturated nitrile.

-

Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[3]

The versatility of the Gewald reaction lies in its tolerance of a wide variety of substituents on the starting materials, allowing for the synthesis of a diverse library of 2-aminothiophene derivatives.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a detailed, step-by-step methodology for the synthesis of the title compound via the Gewald reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 2-Chlorobenzaldehyde | 140.57 | 89-98-5 |

| Isopropyl cyanoacetate | 127.14 | 13361-30-3 |

| Elemental Sulfur | 32.06 | 7704-34-9 |

| Diethylamine | 73.14 | 109-89-7 |

| Ethanol | 46.07 | 64-17-5 |

Equipment

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Filtration apparatus.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 2-chlorobenzaldehyde (14.06 g, 0.1 mol), isopropyl cyanoacetate (12.71 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 100 mL of ethanol.

-

Addition of Base: To the stirred suspension, add diethylamine (10.1 mL, 0.1 mol) dropwise at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition of the base is complete, heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring. A solid precipitate will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Data Summary

| Parameter | Value |

| Reactant Stoichiometry | |

| 2-Chlorobenzaldehyde | 1.0 eq |

| Isopropyl cyanoacetate | 1.0 eq |

| Elemental Sulfur | 1.0 eq |

| Diethylamine | 1.0 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78-80 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% (based on similar reactions) |

| Appearance | Pale yellow to off-white solid |

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chlorobenzaldehyde: Corrosive and can cause severe skin burns and eye damage.[5][6][7][8] Avoid inhalation of vapors.

-

Isopropyl Cyanoacetate: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[7][9][10]

-

Elemental Sulfur: Flammable solid.[6][11][12][13] Dust may form explosive mixtures with air.[4] Keep away from heat, sparks, and open flames.[6][12][13]

-

Diethylamine: Highly flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

All waste materials should be disposed of in accordance with local environmental regulations.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Cl).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The Gewald reaction provides an efficient and straightforward route for the synthesis of this compound. This in-depth guide offers a robust protocol, grounded in established chemical principles, to enable researchers and scientists to successfully synthesize this valuable compound for further applications in drug discovery and development. Adherence to the detailed procedure and safety precautions is essential for a successful and safe outcome.

References

-

Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. [Link]

-

Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209–246. [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-845. [Link]

-

Elemental Sulfur Safety Data Sheet. (2016). Martin Operating Partnership, L.P.[Link]

-

Tümer, F., Ekİncİ, D., Zİlbeyaz, K., & Demİr, Ü. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry, 28(4), 395-403. [Link]

-

SULPHUR SAFETY DATA SHEET. (2022). Chemtrade. [Link]

-

Isopropyl cyanoacetate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Dömling, A. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 15(10), 513-519. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Sulfur Storage & Handling Tips | Safety Guide. (n.d.). Faraz Oil. [Link]

-

Isopropyl acetate Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG. [Link]

-

Shearouse, W. C., Shumba, M. Z., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179. [Link]

-

SAFETY DATA SHEET: IAEA-S-4 (Soufre de Lacq) (Sulfur Isotopes in Elemental Sulfur). (2022). National Institute of Standards and Technology. [Link]

-

Nguyen, T. B., Mac, D. H., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry, 86(13), 9418-9427. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 6. teck.com [teck.com]

- 7. Isopropyl cyanoacetate | C6H9NO2 | CID 25917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. s26.q4cdn.com [s26.q4cdn.com]

- 12. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

Ein technischer Leitfaden zur Gewald-Synthese: Herstellung eines 2-Amino-4-arylthiophen-Derivats

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Abstrakt

2-Aminothiophene sind eine tragende Säule in der medizinischen Chemie und dienen als vielseitige Gerüste für die Entwicklung einer Vielzahl von therapeutischen Wirkstoffen.[1][2][3][4][5] Ihre Synthese wird elegant durch die Gewald-Reaktion erreicht, eine robuste und konvergente Multikomponenten-Reaktion (MCR), die seit ihrer Entdeckung ein unverzichtbares Werkzeug für Chemiker geblieben ist.[6][7][8][9] Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Synthese, die sich auf die Herstellung eines repräsentativen 2-Amino-4-arylthiophen-Derivats konzentriert. Wir werden den zugrunde liegenden Mechanismus analysieren, ein validiertes Schritt-für-Schritt-Laborprotokoll bereitstellen, kritische experimentelle Parameter diskutieren und Standard-Charakterisierungstechniken beschreiben. Ziel ist es, Forschern ein fundiertes Verständnis und eine praktische Grundlage zu vermitteln, um diese wichtige Transformation in ihren eigenen Wirkstoffforschungsprogrammen zu nutzen.

Der Mechanismus der Gewald-Reaktion: Eine schrittweise Analyse

Die Gewald-Reaktion ist ein Paradebeispiel für die Effizienz von Multikomponenten-Reaktionen, bei der typischerweise ein Keton oder Aldehyd, ein α-aktiviertes Nitril und elementarer Schwefel in Gegenwart einer Base zu einem hochfunktionalisierten 2-Aminothiophen kondensieren.[7][8][10] Die treibende Kraft der Reaktion ist die Bildung eines thermodynamisch stabilen aromatischen Rings. Der Mechanismus, insbesondere die Rolle des Schwefels, wurde durch computergestützte Studien aufgeklärt und kann in drei Hauptschritte unterteilt werden.[11][12][13]

Schritt 1: Knoevenagel-Kondensation Der erste Schritt ist eine klassische Knoevenagel-Kondensation.[1][10][14] Die basische Katalysator (B:) deprotoniert die α-Kohlenstoff des aktiven Methylennitrils (z. B. Cyanessigsäureethylester), wodurch ein nukleophiles Carbanion entsteht. Dieses Carbanion greift anschließend den elektrophilen Carbonylkohlenstoff des Arylketons an. Die nachfolgende Dehydratisierung führt zur Bildung eines stabilen α,β-ungesättigten Nitril-Zwischenprodukts, oft als Knoevenagel-Addukt bezeichnet.[11][12]

Schritt 2: Schwefeladdition und Polysulfidbildung Das Knoevenagel-Addukt wird erneut durch die Base deprotoniert, um ein resonanzstabilisiertes Carbanion zu bilden. Dieses Nukleophil greift den Ring aus elementarem Schwefel (S₈) an und öffnet ihn, um ein Thiolat-Polysulfid-Intermediat zu bilden.[11][12][13] Dieser Teil des Mechanismus ist komplex, da sich verschiedene Polysulfidkettenlängen im Gleichgewicht befinden können.

Schritt 3: Zyklisierung, Tautomerisierung und Aromatisierung Der entscheidende ringschließende Schritt erfolgt durch den intramolekularen Angriff des terminalen Thiolat-Schwefels auf die elektrophile Nitrilgruppe.[1][10] Dieser Zyklisierungsprozess bildet ein Imin-Intermediat, das schnell zu dem stabileren Enamin tautomerisiert. Der Verlust der überschüssigen Schwefelatome und die anschließende Aromatisierung ergeben das endgültige 2-Aminothiophen-Produkt.

Experimentelles Protokoll: Synthese von Ethyl-2-amino-4-phenylthiophen-3-carboxylat

Dieses Protokoll beschreibt eine zuverlässige Methode zur Synthese eines repräsentativen 2-Amino-4-arylthiophens. Die Kausalität hinter der Wahl der Reagenzien und Bedingungen wird hervorgehoben, um ein selbstvalidierendes System zu gewährleisten.

Erforderliche Reagenzien und Materialien

Alle Reagenzien sollten von hoher Reinheit sein und ohne weitere Aufreinigung verwendet werden, sofern nicht anders angegeben. Die Durchführung der Reaktion sollte in einem gut belüfteten Abzug erfolgen.

| Reagenz | Formel | MW ( g/mol ) | Menge | Mol. Äquiv. | Eigenschaften |

| Acetophenon | C₈H₈O | 120.15 | 1.20 g (1.18 mL) | 1.0 | Flüssigkeit, d=1.02 g/mL |

| Cyanessigsäureethylester | C₅H₇NO₂ | 113.12 | 1.13 g (1.07 mL) | 1.0 | Flüssigkeit, d=1.06 g/mL |

| Schwefel (elementar) | S₈ | 256.52 | 0.35 g | 1.1 | Feststoff, Pulver |

| Diethylamin | C₄H₁₁N | 73.14 | 0.73 g (1.03 mL) | 1.0 | Flüssigkeit, Base, d=0.71 g/mL |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | - | Lösungsmittel |

Ausrüstung: 100-mL-Rundkolben, Rückflusskühler, Magnetrührer und Heizplatte, Bechergläser, Trichter, Filterpapier, TLC-Platten (Kieselgel 60 F₂₅₄).

Schritt-für-Schritt-Methodik

-

Reagenzienzugabe: In einem 100-mL-Rundkolben, der mit einem Magnetrührstab ausgestattet ist, werden Acetophenon (1.20 g, 10 mmol), Cyanessigsäureethylester (1.13 g, 10 mmol) und elementarer Schwefel (0.35 g, 11 mmol S-Atome) in 20 mL Ethanol gegeben. Die resultierende Suspension wird bei Raumtemperatur gerührt.

-

Begründung: Die Zugabe der Reagenzien in einem geeigneten Lösungsmittel stellt eine homogene Mischung für eine effiziente Reaktion sicher. Ethanol ist ein gängiges, relativ sicheres und wirksames Lösungsmittel für diese Reaktion.

-

-

Katalysatorzugabe und Reaktion: Diethylamin (0.73 g, 10 mmol) wird langsam zur gerührten Suspension gegeben. Der Kolben wird mit einem Rückflusskühler ausgestattet und die Mischung wird auf 50–55 °C erhitzt.

-

Begründung: Diethylamin dient als basischer Katalysator, der für die Deprotonierung des aktiven Methylennitrils unerlässlich ist.[3] Eine moderate Erwärmung beschleunigt die Reaktion, ohne dass es zu einer signifikanten Zersetzung von Reagenzien oder Produkten kommt.

-

-

Reaktionsüberwachung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (TLC) überwacht (Laufmittel: 3:1 Hexan/Ethylacetat). Die Reaktion ist typischerweise nach 2–4 Stunden abgeschlossen, was durch das Verschwinden des Acetophenon-Flecks angezeigt wird.

-

Begründung: Die TLC ist eine schnelle und effektive Methode, um den Verbrauch der Ausgangsmaterialien zu verfolgen und den optimalen Endpunkt der Reaktion zu bestimmen, wodurch die Bildung von Nebenprodukten durch überlange Reaktionszeiten vermieden wird.

-

-

Produktisolierung: Nach Abschluss der Reaktion wird die Heizung entfernt und die Mischung auf Raumtemperatur abkühlen gelassen. Das Reaktionsgemisch wird dann langsam in 100 mL eiskaltes Wasser gegossen, während kräftig gerührt wird. Das ausgefallene Rohprodukt wird durch Vakuumfiltration gesammelt.

-

Begründung: Das Produkt ist in Wasser unlöslich. Das Gießen der Reaktionsmischung in Wasser führt zur Ausfällung des Produkts, während die meisten Verunreinigungen und das Lösungsmittel in der wässrigen Phase verbleiben.

-

-

Reinigung: Der gesammelte Feststoff wird mit einer kleinen Menge kaltem Ethanol gewaschen und anschließend aus heißem Ethanol umkristallisiert, um reines Ethyl-2-amino-4-phenylthiophen-3-carboxylat als hellgelben Feststoff zu erhalten.

-

Begründung: Die Umkristallisation ist eine Standardtechnik zur Reinigung fester organischer Verbindungen. Das Auflösen des Rohprodukts in einem minimalen Volumen heißen Lösungsmittels und das anschließende Abkühlen ermöglicht die Bildung von reinen Kristallen, während Verunreinigungen in der Lösung verbleiben.

-

Kritische Parameter und Optimierungsstrategien

Die Robustheit der Gewald-Reaktion ermöglicht eine gewisse Flexibilität, aber die Optimierung mehrerer Parameter ist entscheidend für die Maximierung der Ausbeute und Reinheit.

-

Wahl des Katalysators: Während traditionell sekundäre Amine wie Morpholin oder Diethylamin verwendet werden, wurden neuere, umweltfreundlichere Methoden entwickelt.[7] Organokatalysatoren wie L-Prolin können die Reaktion unter milderen Bedingungen fördern.[1] Konjugierte Säure-Base-Paar-Katalysatoren, wie Piperidiniumborat, wurden ebenfalls als hochwirksame, recycelbare Alternativen beschrieben, die in wirklich katalytischen Mengen eingesetzt werden können.[14] Die Wahl des Katalysators kann die Reaktionsgeschwindigkeit und die Bildung von Nebenprodukten erheblich beeinflussen.

-

Lösungsmittel-Effekte: Die Polarität des Lösungsmittels kann die Reaktionskinetik beeinflussen. Alkohole wie Ethanol und Methanol sind gängig, aber auch polare aprotische Lösungsmittel wie DMF können verwendet werden. Im Einklang mit den Prinzipien der grünen Chemie wurden erfolgreiche Gewald-Synthesen in Wasser oder ionischen Flüssigkeiten berichtet, was den ökologischen Fußabdruck des Prozesses reduziert.[1][7]

-

Temperaturkontrolle: Die Reaktion ist typischerweise exotherm. Eine sorgfältige Temperaturkontrolle ist erforderlich. Während höhere Temperaturen die Reaktionsgeschwindigkeit erhöhen, können sie auch zu unerwünschten Nebenreaktionen führen. Ein Temperaturbereich von 40–60 °C ist oft ein guter Kompromiss zwischen Reaktionsgeschwindigkeit und Selektivität.

-

Herausforderungen und Fehlerbehebung:

-

Geringe Ausbeuten: Können auf eine unvollständige Reaktion, suboptimale Temperatur oder einen ineffizienten Katalysator zurückzuführen sein. Die Überwachung mittels TLC ist entscheidend, um sicherzustellen, dass die Reaktion bis zum Abschluss läuft.

-

Reinigungsschwierigkeiten: Wenn das Produkt als Öl ausfällt oder schwer zu kristallisieren ist, kann eine Säulenchromatographie über Kieselgel eine wirksame Alternative zur Reinigung sein.

-

Nebenprodukte: Die Bildung von Dimeren oder anderen Nebenprodukten kann durch sorgfältige Kontrolle der Stöchiometrie und der Temperatur minimiert werden.[7]

-

Strukturelle Charakterisierung des Produkts

Die eindeutige Bestätigung der Struktur und Reinheit des synthetisierten 2-Amino-4-arylthiophen-Derivats ist unerlässlich. Eine Kombination aus spektroskopischen und physikalischen Methoden wird standardmäßig eingesetzt.

-

Spektroskopische Techniken:

-

¹H-NMR (Protonen-Kernspinresonanz): Erwartete Signale umfassen typischerweise ein breites Singulett für die -NH₂-Protonen, Multipletts im aromatischen Bereich (7–8 ppm) für die Phenyl- und Thiophen-Protonen und die charakteristischen Signale der Ethyl-Ester-Gruppe (ein Quartett um 4.2 ppm und ein Triplett um 1.3 ppm).

-

FT-IR (Fourier-Transform-Infrarotspektroskopie): Wichtige Banden sind die N-H-Streckschwingungen der Aminogruppe (typischerweise zwei Banden zwischen 3300–3500 cm⁻¹), eine starke C=O-Streckschwingung des Esters (ca. 1680–1720 cm⁻¹) und C=C-Streckschwingungen der aromatischen Ringe.

-

Massenspektrometrie (MS): Dient zur Bestätigung des Molekulargewichts des Produkts durch Beobachtung des Molekülionenpeaks (M⁺).

-

-

Physikalische Charakterisierung:

-

Schmelzpunkt: Ein scharfer und definierter Schmelzpunktbereich ist ein starker Indikator für die Reinheit der Verbindung.

-

Dünnschichtchromatographie (TLC): Das Auftreten eines einzelnen Flecks in mehreren Laufmittelsystemen bestätigt die Reinheit des isolierten Produkts.

-

Schlussfolgerung

Die Gewald-Synthese bleibt eine der effizientesten und vielseitigsten Methoden zur Herstellung von 2-Aminothiophenen, einer Klasse von Verbindungen von immenser Bedeutung für die Arzneimittelforschung.[2][5][9][15] Durch das Verständnis des zugrunde liegenden Mechanismus und die sorgfältige Kontrolle kritischer experimenteller Parameter können Forscher diese Reaktion zuverlässig nutzen, um eine Vielzahl von 2-Amino-4-arylthiophen-Derivaten und anderen Analoga herzustellen. Die fortlaufende Entwicklung von umweltfreundlicheren und katalytischen Varianten, wie z. B. mikrowellenunterstützte und festphasengestützte Ansätze, wird die Nützlichkeit dieser bemerkenswerten Reaktion in Zukunft weiter steigern.[7][10]

Referenzen

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Revelant, G., & Allais, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Kaur, H., & Ess, D. H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

de Araújo, R. S. A., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 29(1), 245. [Link]

-

Kaur, H., & Ess, D. H. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Kaur, H., & Ess, D. H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Raghu, K., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 290-297. [Link]

-

Gomaa, A. M. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemistry. [Link]

-

Li, J., & Zhang, X. (2014). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2008). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Kasprzyk, W., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. d-nb.info [d-nb.info]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the core physicochemical properties, synthesis, analytical characterization, and the scientific context of its potential applications. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to equip researchers and drug development professionals with the critical information necessary for the effective utilization of this molecule in their scientific endeavors. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Scientific Imperative of 2-Aminothiophenes

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation arises from its recurrence in a multitude of biologically active compounds, demonstrating a versatile range of interactions with various biological targets.[1] The thiophene ring, acting as a bioisostere of a phenyl group, often enhances drug-receptor interactions and favorably modulates physicochemical properties.[1] Derivatives of this class have shown promise as atypical protein kinase C (aPKC) inhibitors, which are relevant in conditions characterized by increased vascular permeability and inflammation.[2][3] Furthermore, their potential as anticancer and antileishmanial agents is an active area of investigation.[1][4]

This compound (IUPAC Name: propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate) incorporates several key structural features: a reactive amino group, a lipophilic isopropyl ester, and a 2-chlorophenyl moiety. The strategic placement of the chlorine atom on the phenyl ring can significantly influence the molecule's conformation and electronic properties, which in turn dictates its binding affinity and metabolic stability. This guide will systematically dissect the properties of this specific analogue.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery and development pipeline, influencing everything from initial screening to formulation.

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 351157-60-3 | [5] |

| Molecular Formula | C₁₄H₁₄ClNO₂S | [5] |

| Molecular Weight | 295.78 g/mol | [5] |

| SMILES | O=C(C1=C(N)SC=C1C2=CC=CC=C2Cl)OC(C)C | [5] |

Predicted Physicochemical Properties

While experimental data for the title compound is not extensively published, we can draw valuable insights from computational predictions and data from closely related analogues. These predictions are instrumental in guiding experimental design.

| Property | Predicted Value (Analogue) | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 52.32 Ų (4-bromo analogue) | TPSA is a key predictor of drug absorption and brain penetration. A value in this range is often associated with good oral bioavailability.[6] |

| logP (Octanol-Water Partition Coefficient) | 4.325 (4-bromo analogue) | This value indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[6] |

| Hydrogen Bond Donors | 1 (4-bromo analogue) | The single amino group can act as a hydrogen bond donor, a critical interaction for receptor binding.[6] |

| Hydrogen Bond Acceptors | 4 (4-bromo analogue) | The ester carbonyl oxygen, the ester ether oxygen, the nitrogen, and the sulfur can all act as hydrogen bond acceptors, providing multiple points for interaction with biological targets.[6] |

| Rotatable Bonds | 3 (4-bromo analogue) | A lower number of rotatable bonds is generally favorable for higher oral bioavailability and metabolic stability due to reduced conformational flexibility.[6] |

Note: The data presented is for the 4-bromophenyl analogue, which is structurally very similar to the 2-chlorophenyl target compound.

Synthesis via the Gewald Reaction: A Mechanistic Approach

The most robust and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[7] This one-pot synthesis is valued for its efficiency and the ready availability of starting materials.[7]

The reaction proceeds through a cascade of well-understood mechanistic steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an active methylene compound (isopropyl cyanoacetate) and a carbonyl compound (2-chloroacetophenone). This step forms an α,β-unsaturated nitrile intermediate.[7][8]

-

Michael Addition of Sulfur: Elemental sulfur adds to the α,β-unsaturated nitrile.[7]

-

Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[7][9]

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established Gewald reaction methodologies.[9] Optimization may be required for yield enhancement.

Materials and Reagents:

-

2-Chloroacetophenone

-

Isopropyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like piperidine or triethylamine)

-

Ethanol (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

To a stirred solution of 2-chloroacetophenone (1.0 eq) and isopropyl cyanoacetate (1.1 eq) in anhydrous ethanol, add elemental sulfur (1.2 eq).

-

To this suspension, add morpholine (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to ambient temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by NMR, Mass Spectrometry, and HPLC.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in scientific research and drug development. The following are standard methodologies for confirming the identity and purity of the title compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this lipophilic compound.

Exemplary HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.[11]

-

Column Temperature: 30 °C.[11]

This self-validating system should demonstrate a sharp, symmetrical peak for the pure compound, well-resolved from any impurities or starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected ¹H NMR signals can be predicted:

-

A multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the protons of the 2-chlorophenyl group.

-

A singlet for the thiophene proton.

-

A broad singlet for the amino (-NH₂) protons.

-

A septet for the isopropyl (-CH) proton.

-

A doublet for the isopropyl methyl (-CH₃) protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 296.78.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from a structurally similar compound, the 4-bromo analogue, provides guidance.[12]

Potential Hazards (based on analogue):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a molecule with significant potential, stemming from the well-established biological activities of the 2-aminothiophene class. This guide has provided a framework for its synthesis and characterization based on established chemical principles and data from closely related structures.

The next logical steps for researchers would be the experimental determination of its physicochemical properties, including solubility, melting point, and pKa. Furthermore, exploring its biological activity in relevant assays, such as kinase inhibition or antimicrobial screens, will be crucial in uncovering its therapeutic potential. The methodologies and insights provided herein offer a solid foundation for these future investigations.

References

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available from: [Link]

-

PubChem. Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate. Available from: [Link]

-

PubChem. Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. Available from: [Link]

- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

-

Carlson, N. G., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

- Kral, R., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry.

- ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- Fisher Scientific.

- Synlett. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Organic Chemistry Data.

-

PubMed. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Available from: [Link]

- Carl ROTH. Safety Data Sheet: Isopropyl-ß-D-thiogalacto-pyranoside.

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

-

Green Chemistry. Green methodologies for the synthesis of 2-aminothiophene. Available from: [Link]

-

MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available from: [Link]

-

PubMed. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Available from: [Link]

- Airgas.

- Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.

- Chemos GmbH&Co.KG.

- The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- Sigma-Aldrich.

-

PubMed Central. Isopropyl 4-aminobenzoate. Available from: [Link]

- ChemicalBook. Isopropyl alcohol(67-63-0) 1H NMR spectrum.

- PubMed Central. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins.

- ResearchGate. (PDF)

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 351157-60-3|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. 350997-27-2|Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and potential therapeutic applications of a promising thiophene derivative.

Introduction: The Emerging Significance of Substituted Thiophenes

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile structure serves as a privileged scaffold for the development of novel therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, with the CAS number 351157-60-3, represents a key molecule within this class, holding potential for further investigation and drug development. This guide provides a detailed exploration of its chemical synthesis, physicochemical properties, and putative biological activities, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 351157-60-3 | |

| Molecular Formula | C₁₄H₁₄ClNO₂S | |

| Molecular Weight | 311.78 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | General knowledge |

| SMILES | CC(C)OC(=O)C1=C(N)SC=C1C2=CC=CC=C2Cl |

Synthesis via the Gewald Reaction: A Mechanistic Approach

The most established and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5] This one-pot, multi-component reaction offers an efficient route to this class of compounds from readily available starting materials.[6]

The synthesis of this compound proceeds via a Gewald reaction involving a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[7] The reaction mechanism is initiated by a Knoevenagel condensation between the ketone and the activated nitrile.[6]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound via the Gewald reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, plausible method for the synthesis of this compound, based on established procedures for analogous compounds.[8]

Materials:

-

2-Chloroacetophenone

-

Isopropyl cyanoacetate

-

Elemental sulfur

-

Morpholine or Diethylamine (base)

-

Ethanol or Dimethylformamide (solvent)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloroacetophenone (1 equivalent) and isopropyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

To this stirred mixture, add morpholine (2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional group vibrations.

Pharmacological Potential: A Focus on Kinase Inhibition

While direct biological studies on this compound are not extensively reported in the public domain, the 2-aminothiophene scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] Numerous derivatives have demonstrated potent and selective inhibition of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[9]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on related 2-aminothiophene derivatives have provided valuable insights into the structural requirements for kinase inhibition.[10] The core thiophene ring acts as a scaffold, while the substituents at the 2, 3, and 4-positions can be modified to tune the potency and selectivity for specific kinases. The 2-amino group often forms key hydrogen bond interactions with the hinge region of the kinase active site.[11] The aryl group at the 4-position, in this case, the 2-chlorophenyl group, likely occupies a hydrophobic pocket within the ATP-binding site. The ester group at the 3-position can also be modified to optimize physicochemical properties and target engagement.

Hypothesized Kinase Inhibition Mechanism

Caption: Hypothesized binding mode of the compound in a kinase active site.

Experimental Workflows for Biological Evaluation

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Kinase Inhibition Assays

A primary step is to screen the compound against a panel of protein kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (General)

-

Kinase Panel Screening: Utilize a commercial service or an in-house panel of purified recombinant kinases.

-

Assay Principle: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

-

Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a microplate, combine the kinase, its specific substrate, and ATP. c. Add serial dilutions of the test compound. d. Incubate the reaction at the optimal temperature for the kinase. e. Stop the reaction and quantify the amount of phosphorylated substrate.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays for Anticancer Activity

If the compound shows significant inhibition of cancer-relevant kinases, its effect on cancer cell lines should be evaluated.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., breast, lung, colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the test compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Biological Evaluation Workflow

Caption: A typical workflow for the biological evaluation of a potential drug candidate.

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the 2-aminothiophene class of compounds. Based on the extensive research on its structural analogs, it holds significant potential as a kinase inhibitor with possible applications in oncology and other therapeutic areas. The synthetic route via the Gewald reaction is well-established for this class of molecules, providing a clear path for its synthesis and future derivatization.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation. This should include broad kinase screening, cellular assays to determine its mechanism of action, and ultimately, in vivo studies to assess its therapeutic efficacy and pharmacokinetic profile. Such a systematic investigation will be crucial in unlocking the full therapeutic potential of this intriguing thiophene derivative.

References

-

Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-847. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 21(6), 843-850. [Link]

-

Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., ... & Mohamed, G. A. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 133-153. [Link]

- Lombardi, D., Cogan, D. A., & Risen, L. M. (1994). U.S. Patent No. 5,371,240. Washington, DC: U.S.

-

Mohareb, R. M., & Mohamed, H. R. (2020). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 14(1), 1184-1196. [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]

-

S. A. A. M. Sharshira and N. M. M. Hamada, “SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY,” International Journal of Pharmacy and Biological Sciences, vol. 2, no. 2, pp. 240–247, 2012. [Online]. Available: [Link]

-

Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V. C. R. N. C., & Siddhardha, B. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Current pharmaceutical design, 23(34), 5146-5171. [Link]

-

Al-Ghorbani, M., Chebil, A., Al-Salahi, R., Al-Obaid, A. M., & Al-Omar, M. A. (2020). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 14(1), 1184-1196. [Link]

-

Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). The Gewald reaction. ARKIVOC, 2001(1), 37-56. [Link]

- European Patent Office. (2012). EP2511844A2 - Advanced drug development and manufacturing.

-

Nagarajan, S., & Gopi, S. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(7), o793. [Link]

-

Puterová, Z., Sidoová, E., & Veverková, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]

-

Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 351(1), 95-105. [Link]

-

De Smet, N., Wouters, R., O'Rourke, J., De Bondt, M., De Jonghe, S., & Herdewijn, P. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of medicinal chemistry, 54(9), 3291-3305. [Link]

-

Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical journal, 408(3), 297-315. [Link]

-

SpectraBase. (n.d.). isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, November 29). Gewald reaction. In Wikipedia. [Link]

-

Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., ... & Mohamed, G. A. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 133-153. [Link]

-

De la Cruz, G. G., Van der Poorten, O., De la Guardia, C., Vanstreels, E., Mirabelli, C., Stevaert, A., ... & De Jonghe, S. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo [4, 3-b] pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Zoubi, M. S., Al-Otaibi, F. A., Al-Mahmoud, A. A., Abdel-Maksoud, M. S., ... & Abdel-Maksoud, M. S. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2200388. [Link]

-

Fancelli, D., Barlocco, D., Vianello, P., Motto, I., Brunoldi, E., Crugnola, A., ... & Ciomei, M. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(9), 3239-3255. [Link]

- Shell Research Limited. (1989). U.S. Patent No. 4,847,386. Washington, DC: U.S.

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 21(6), 843-850. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data (NMR, MS, and IR) for the compound Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 351157-60-3). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally similar compounds and established principles of spectroscopic interpretation to present a comprehensive, predictive analysis. The guide is intended to assist researchers in identifying and characterizing this molecule, offering insights into its structural features through an examination of its predicted spectroscopic signatures. Furthermore, a detailed experimental protocol for its likely synthesis via the Gewald reaction is provided, alongside a discussion of the underlying chemical principles.

Introduction

This compound is a member of the 2-aminothiophene class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development, as derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The precise substitution pattern of the title compound, featuring an isopropyl ester and a 2-chlorophenyl group, imparts specific physicochemical properties that are critical to its function and characterization. Accurate structural elucidation is paramount, and spectroscopic methods are the cornerstone of this process. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this compound.

Synthesis and Molecular Structure

The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald multicomponent reaction.[4][5][6] This one-pot synthesis is highly efficient and versatile for creating polysubstituted thiophenes.

Predicted Synthetic Protocol: Gewald Reaction

The probable synthetic route for this compound involves the reaction of 2-chloroacetophenone, isopropyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.

Reactants:

-

2-Chloroacetophenone

-

Isopropyl cyanoacetate

-

Elemental Sulfur (S₈)

-

Base (e.g., morpholine, diethylamine, or a modern catalyst like piperidinium borate)[6]

-

Solvent (e.g., ethanol, DMF)

Step-by-Step Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, dissolve 2-chloroacetophenone and isopropyl cyanoacetate in the chosen solvent.

-

Add the basic catalyst and stir the mixture at room temperature. This initiates the Knoevenagel condensation.

-

Sulfur Addition: To the resulting mixture, add elemental sulfur.

-

Heating and Cyclization: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The underlying mechanism involves an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring.[5]

Molecular Structure and Key Features

The structure of this compound is presented below.

Caption: Predicted key fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule. [7][8]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|---|

| N-H (Amino) | 3300-3500 | Stretching | Medium (often two bands) |

| C-H (Aromatic) | 3000-3100 | Stretching | Medium to Weak |

| C-H (Aliphatic) | 2850-3000 | Stretching | Medium |

| C=O (Ester) | 1680-1700 | Stretching | Strong |

| C=C (Aromatic/Thiophene) | 1450-1600 | Stretching | Medium to Strong |

| C-N | 1250-1350 | Stretching | Medium |

| C-O (Ester) | 1100-1300 | Stretching | Strong |

| C-Cl | 700-800 | Stretching | Strong |

The presence of a strong carbonyl absorption around 1680-1700 cm⁻¹ and the characteristic N-H stretches will be key indicators for the successful synthesis of the target molecule.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectral features of this compound. While experimental data is currently scarce, the analyses presented herein, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. The detailed synthetic protocol based on the Gewald reaction provides a practical starting point for its preparation in a laboratory setting. This guide is intended to be a valuable resource for researchers working with 2-aminothiophene derivatives and highlights the power of predictive spectroscopy in modern chemical research.

References

-

Dore, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

-

El-Sayed, M. A., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. Available at: [Link]

-

Gompper, R., et al. (1997). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

-

Gronowitz, S. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. Available at: [Link]

-

He, W., et al. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available at: [Link]

-

Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Thiophene. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R) - PubChem. Available at: [Link]

-

PubChem. (n.d.). Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate. Available at: [Link]

-

Reddy, A. S., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate. Available at: [Link]

-

T. E. Ali, et al. (2006). Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. ResearchGate. Available at: [Link]

-

T. Wang, et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

-

V. D. Dagle, et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

-

W. He, et al. (2007). Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. NIH. Available at: [Link]

-

ZeptoMetrix. (n.d.). Analytical Reference Materials. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]Absorption_Tbl.pdf)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. d-nb.info [d-nb.info]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Mechanisms of Action of 2-Aminothiophene-3-Carboxylate Compounds

Abstract

The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action exhibited by this class of molecules. We will delve into their roles as potent inhibitors of key cellular targets, including tubulin and various protein kinases, and as allosteric modulators of receptors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and exploring the therapeutic potential of 2-aminothiophene-3-carboxylate derivatives.

Introduction: The Versatility of the 2-Aminothiophene-3-Carboxylate Core

The 2-aminothiophene-3-carboxylate core is a highly adaptable heterocyclic motif that has garnered significant attention in drug discovery. Its synthetic tractability, primarily through the Gewald reaction, allows for extensive structural diversification, enabling the fine-tuning of its pharmacological properties.[1] This has led to the development of derivatives with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to antidiabetic and anti-inflammatory effects. The inherent chemical features of this scaffold, including its ability to participate in various non-covalent interactions, make it an ideal starting point for the design of targeted therapies.

This guide will focus on the most well-characterized mechanisms of action, providing a deep dive into the molecular interactions and cellular consequences of engaging with 2-aminothiophene-3-carboxylate compounds. We will explore their effects on the cytoskeleton through tubulin inhibition, their modulation of critical signaling pathways via kinase inhibition, and their nuanced control of receptor function as allosteric modulators.

Inhibition of Tubulin Polymerization: A Cytoskeletal Attack

A significant number of 2-aminothiophene-3-carboxylate derivatives have demonstrated potent anti-proliferative activity by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action: Disrupting Microtubule Dynamics

These compounds typically function as microtubule-destabilizing agents by inhibiting the polymerization of tubulin heterodimers into microtubules. Evidence suggests that many of these derivatives bind to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes necessary for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. The net effect is a disruption of the dynamic equilibrium between tubulin dimers and microtubules, leading to a loss of microtubule integrity.

The cellular consequences of this disruption are profound. During mitosis, a properly formed and dynamic mitotic spindle is essential for the accurate segregation of chromosomes. By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of rapidly dividing cancer cells.

Visualizing the Impact: Cell Cycle Arrest

The following diagram illustrates the impact of tubulin polymerization inhibitors on the cell cycle.

Caption: Inhibition of EGFR kinase activity blocks downstream signaling pathways.

Experimental Protocol: EGFR Kinase Activity Assay (Luminescent)

This protocol describes a generic luminescent kinase assay to measure the activity of EGFR and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase reaction buffer

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at the desired concentrations.

-

Compound Addition: Add 2.5 µL of the test compound at various concentrations (or DMSO as a control) to the wells of the 96-well plate.

-

Kinase Reaction Initiation: Add 10 µL of the diluted EGFR enzyme to each well, except for the "blank" wells. Initiate the kinase reaction by adding 12.5 µL of a master mix containing the substrate and ATP. [3]4. Incubation: Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes). [3]5. ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal. [4][5]6. Luminescence Reading: Read the luminescence on a plate-reading luminometer. [3]7. Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition

Mechanism of Action: Some benzothiophene carboxylate derivatives, which share a similar core structure with 2-aminothiophenes, act as allosteric inhibitors of BDK. [6]BDK is a mitochondrial kinase that negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a key enzyme in the catabolism of branched-chain amino acids (BCAAs). By binding to an allosteric site on BDK, these inhibitors trigger conformational changes that lead to the dissociation of BDK from the BCKDC. This prevents the phosphorylation and inactivation of the BCKDC, thereby promoting the breakdown of BCAAs.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The SAR for kinase inhibition by 2-aminothiophene-3-carboxylate derivatives is highly target-specific.

| Target Kinase | Key SAR Observations |

| EGFR | The 4-anilinoquinazoline moiety is a common feature in many EGFR inhibitors. For thiophene-based inhibitors, specific substitutions on the thiophene ring and the nature of the group at the 2-amino position are critical for potent and selective inhibition. |

| BDK | For benzothiophene carboxylates, substitutions on the benzene ring, such as halogens, have been shown to be important for inhibitory activity. |

Positive Allosteric Modulation of GLP-1 Receptor

Mechanism of Action: Certain 2-aminothiophene-3-carboxylate derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. These compounds do not activate the receptor on their own but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, GLP-1. This potentiation of GLP-1 signaling leads to increased glucose-dependent insulin secretion from pancreatic β-cells. [7] Visualizing the Pathway: The following diagram depicts the GLP-1R signaling pathway and the action of a PAM.

Caption: Positive allosteric modulation of GLP-1R enhances insulin secretion.

Verifying Target Engagement in a Cellular Context

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

-

Cultured cells expressing the target protein

-

Test compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

Equipment for protein quantification (e.g., Western blotting apparatus, mass spectrometer)

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or DMSO for a specific duration.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes). 3. Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. [8]4. Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. [8]5. Quantification of Soluble Target Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using a suitable method like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion and Future Perspectives

The 2-aminothiophene-3-carboxylate scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with diverse mechanisms of action. This guide has provided an in-depth look at their roles as inhibitors of tubulin polymerization and various kinases, as well as positive allosteric modulators of GLP-1R. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore the potential of this versatile chemical class.